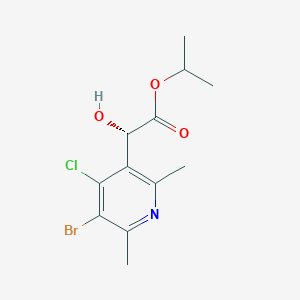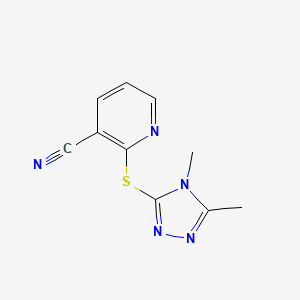
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a thioether linkage to a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with a suitable nicotinonitrile derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in a solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
科学的研究の応用
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It may be used as a fungicide or pesticide, leveraging the bioactivity of triazole compounds.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effect .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1,2,4-Triazole-3-thiol: Another triazole derivative with a thiol group, used in various chemical syntheses.
3,5-Diamino-1,2,4-triazole: Known for its applications in materials science and medicinal chemistry.
Uniqueness
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler triazole derivatives.
特性
分子式 |
C10H9N5S |
|---|---|
分子量 |
231.28 g/mol |
IUPAC名 |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N5S/c1-7-13-14-10(15(7)2)16-9-8(6-11)4-3-5-12-9/h3-5H,1-2H3 |
InChIキー |
NQNDYEZOUBOSLS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)SC2=C(C=CC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
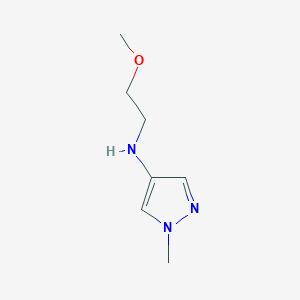




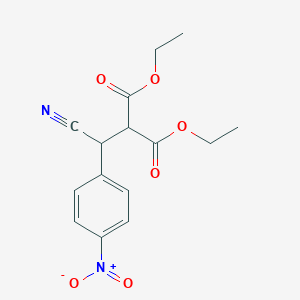
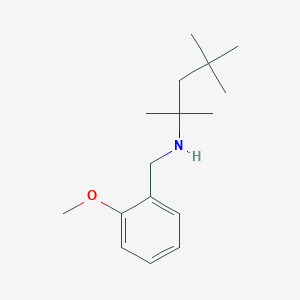
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
